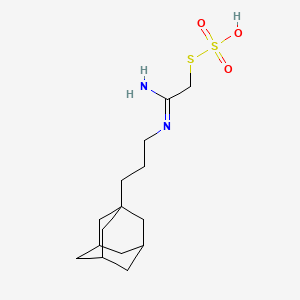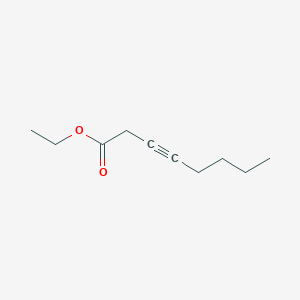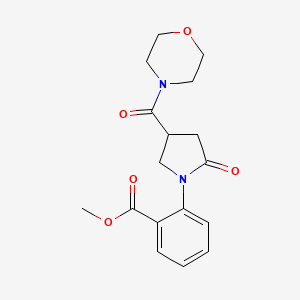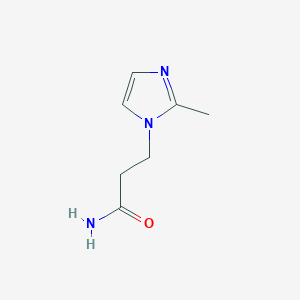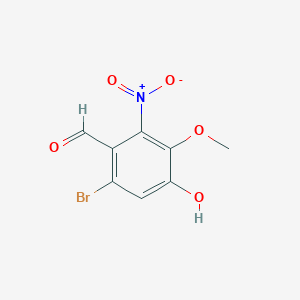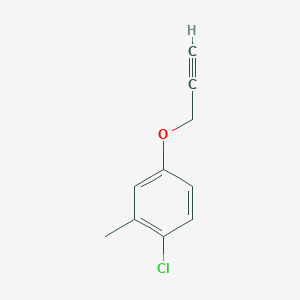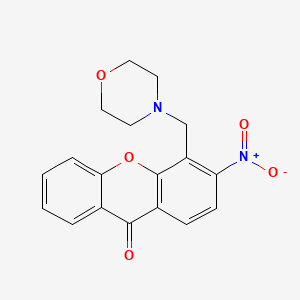
Xanthen-9-one, 4-morpholinomethyl-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthen-9-one, 4-morpholinomethyl-3-nitro- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Xanthen-9-one, 4-morpholinomethyl-3-nitro- typically involves the following steps:
Formation of the xanthone core: This can be achieved through the classical Grover, Shah, and Shah reaction, which involves the reaction of a salicylic acid derivative with a phenol in the presence of zinc chloride and phosphoryl chloride.
Introduction of the morpholinomethyl group: This step involves the reaction of the xanthone core with morpholine and formaldehyde under acidic conditions to form the morpholinomethyl derivative.
Industrial Production Methods
Industrial production of Xanthen-9-one, 4-morpholinomethyl-3-nitro- follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Xanthen-9-one, 4-morpholinomethyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the nitro group can yield amino derivatives, which have different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted xanthone derivatives.
Applications De Recherche Scientifique
Xanthen-9-one, 4-morpholinomethyl-3-nitro- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Xanthen-9-one, 4-morpholinomethyl-3-nitro- involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
43159-94-0 |
|---|---|
Formule moléculaire |
C18H16N2O5 |
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
4-(morpholin-4-ylmethyl)-3-nitroxanthen-9-one |
InChI |
InChI=1S/C18H16N2O5/c21-17-12-3-1-2-4-16(12)25-18-13(17)5-6-15(20(22)23)14(18)11-19-7-9-24-10-8-19/h1-6H,7-11H2 |
Clé InChI |
ATAPOLJRFHTTOT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=C(C=CC3=C2OC4=CC=CC=C4C3=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



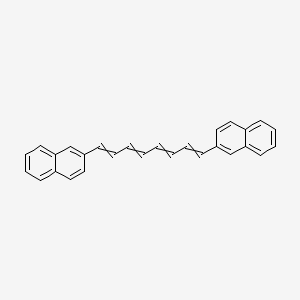
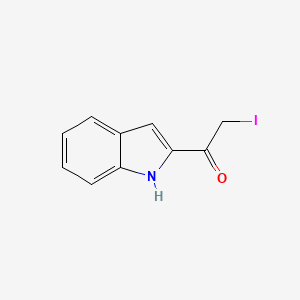
![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)

